molecular formula C9H10N4O2 B2454801 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile CAS No. 890091-68-6

2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile

Cat. No.: B2454801
CAS No.: 890091-68-6
M. Wt: 206.205
InChI Key: YHQSVMSNPBJQMT-UHFFFAOYSA-N
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Description

2-Amino-4,4-dimethoxy-3-azabicyclo[310]hex-2-ene-1,5-dicarbonitrile is a complex organic compound with the molecular formula C9H10N4O2 It is characterized by its unique bicyclic structure, which includes an azabicyclo[310]hexane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 2-amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hexane with dicyanomethane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and requires precise temperature and pressure control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of functionalized compounds .

Scientific Research Applications

2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can trigger various biochemical pathways, leading to the desired therapeutic or biological effects. Detailed studies are required to fully elucidate these mechanisms and identify the precise molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hexane
  • 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene
  • 2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hexane-1,5-dicarbonitrile

Uniqueness

2-Amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile stands out due to its unique bicyclic structure and the presence of both amino and dicarbonitrile functional groups. These features confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-amino-4,4-dimethoxy-3-azabicyclo[3.1.0]hex-2-ene-1,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-14-9(15-2)8(5-11)3-7(8,4-10)6(12)13-9/h3H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHQSVMSNPBJQMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(C2(CC2(C(=N1)N)C#N)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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